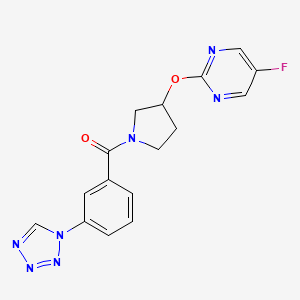

(3-(1H-tetrazol-1-yl)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN7O2/c17-12-7-18-16(19-8-12)26-14-4-5-23(9-14)15(25)11-2-1-3-13(6-11)24-10-20-21-22-24/h1-3,6-8,10,14H,4-5,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMZDWFPQVSXDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=CC(=CC=C3)N4C=NN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-tetrazol-1-yl)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves several steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a involving the reaction of an azide with a nitrile under copper-catalyzed conditions.

Synthesis of the Pyrimidine Ring: The pyrimidine ring is often synthesized through a condensation reaction involving a β-dicarbonyl compound and an amidine.

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of an appropriate amine with a dihaloalkane.

Coupling Reactions: The final step involves coupling the tetrazole, pyrimidine, and pyrrolidine intermediates using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch reactors.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can occur at the tetrazole ring, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Amines derived from the tetrazole ring.

Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology

Biologically, the compound may exhibit antimicrobial, antiviral, or anticancer activities due to the presence of the tetrazole and pyrimidine rings, which are known to interact with biological targets.

Medicine

In medicine, the compound could be explored for its potential as a therapeutic agent. The tetrazole ring is known for its bioisosteric properties, which can mimic carboxylic acids in drug design, potentially leading to new pharmaceuticals with improved efficacy and safety profiles.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique chemical structure of the compound.

Mechanism of Action

The mechanism of action of (3-(1H-tetrazol-1-yl)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone likely involves interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can act as a bioisostere for carboxylic acids, potentially inhibiting enzymes that require carboxylate substrates. The pyrimidine ring may interact with nucleic acids or proteins, disrupting their normal function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (methanone linkages, heterocyclic substituents) and are compared based on spectroscopic, synthetic, and physicochemical properties:

Key Comparisons

- Tetrazole vs. However, pyrazoles (as in ) may offer better metabolic stability due to reduced aromatic nitrogen density.

- Fluoropyrimidine vs. Non-Fluorinated Analogues: The 5-fluoropyrimidine substituent increases electronegativity and lipophilicity compared to non-fluorinated pyrimidines (e.g., Compound 10 ), which could improve blood-brain barrier penetration.

- Pyrrolidine vs.

- Synthetic Routes : The target compound’s synthesis likely involves palladium-catalyzed cross-coupling (similar to ) or condensation reactions (as in ), given the fluoropyrimidine and tetrazole motifs.

Biological Activity

The compound (3-(1H-tetrazol-1-yl)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone has garnered attention in recent pharmacological research due to its potential biological activities, particularly as a novel therapeutic agent. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 342.34 g/mol. Its structure features a tetrazole ring, which is known for enhancing bioactivity through various interactions with biological targets. The presence of the fluoropyrimidine moiety further suggests potential antitumor and antiviral properties.

Research indicates that this compound primarily acts as an inhibitor of various enzymes and receptors involved in cellular signaling pathways. Notably, it has been evaluated for its inhibitory effects on:

- Xanthine Oxidase (XO) : A study demonstrated that derivatives of this compound showed significant inhibition of XO, with a half-maximal inhibitory concentration (IC50) value of 0.312 μM, indicating its potential in managing conditions like gout and hyperuricemia .

- Programmed Cell Death Protein 1 (PD-1) : The compound has also been studied for its role in modulating immune responses by inhibiting the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy .

Structure-Activity Relationship (SAR)

The SAR analysis suggests that modifications to the tetrazole and pyrrolidine components can significantly influence biological activity. For instance, the introduction of different substituents on the pyrrolidine ring has been shown to enhance binding affinity to target proteins, thereby improving overall efficacy .

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit cell proliferation in various cancer cell lines. For example:

- Breast Cancer Cell Lines : The compound exhibited cytotoxic effects against MCF-7 and MDA-MB-231 cell lines, with IC50 values indicating potent activity .

- Immune Cell Modulation : In mouse splenocyte assays, the compound was able to restore immune function at concentrations as low as 100 nM, showcasing its potential as an immunomodulatory agent .

In Vivo Studies

Preclinical studies using animal models have shown promising results:

- Tumor Growth Inhibition : In xenograft models, treatment with the compound led to significant reductions in tumor size compared to control groups, supporting its potential application in cancer therapy .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Xanthine Oxidase Inhibition : A study focusing on xanthine oxidase inhibitors reported that derivatives similar to this compound could effectively reduce uric acid levels in hyperuricemic mice models .

- Cancer Immunotherapy : Clinical trials exploring PD-1 inhibitors have incorporated compounds like this one, showing enhanced patient responses when used in combination with existing therapies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (3-(1H-tetrazol-1-yl)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone?

- Answer : The synthesis typically involves multi-step coupling reactions. For example:

- Step 1 : Formation of the pyrrolidinyl-fluoropyrimidine intermediate via nucleophilic substitution between 5-fluoropyrimidin-2-ol and a substituted pyrrolidine (e.g., using Mitsunobu conditions or catalytic coupling) .

- Step 2 : Tetrazole introduction via Huisgen cycloaddition or substitution reactions on the phenyl ring. Catalytic systems like PEG-400 with Bleaching Earth Clay (pH 12.5) have been used for similar tetrazole syntheses to improve yield (70–80%) .

- Key Considerations : Optimize solvent polarity (e.g., DMF/EtOH mixtures) and monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer :

- 1H/13C NMR : Identify protons and carbons in the tetrazole (δ ~8.5–9.5 ppm for tetrazole protons), fluoropyrimidine (δ ~6.5–8.5 ppm for aromatic protons), and pyrrolidine (δ ~2.5–4.0 ppm for methylene/methine groups) .

- IR Spectroscopy : Confirm carbonyl (C=O, ~1720 cm⁻¹) and tetrazole (C–N stretch, ~1538 cm⁻¹) functional groups .

- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. What initial biological screening approaches are recommended for this compound?

- Answer :

- Enzyme Inhibition Assays : Test activity against kinases or proteases due to the fluoropyrimidine’s resemblance to nucleotide analogs .

- Receptor Binding Studies : Use fluorescence polarization or SPR to evaluate interactions with targets like G-protein-coupled receptors (GPCRs) .

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

- Answer :

- Assay Standardization : Compare IC50 values under identical conditions (pH, temperature, cell density). For example, fluoropyrimidine analogs show variable activity depending on assay media .

- Purity Analysis : Use HPLC (>95% purity) to rule out impurities affecting results. Contradictions in tetrazole-containing compounds often arise from residual solvents or byproducts .

- Structural Analog Comparison : Cross-reference with compounds like (2-fluoro-6-(2H-triazol-2-yl)phenyl)(pyrrolidinyl)methanone to isolate substituent effects .

Q. What strategies optimize synthetic yield and purity for this compound?

- Answer :

- Catalyst Screening : Bleaching Earth Clay (10 wt%) in PEG-400 improves reaction efficiency for tetrazole coupling by reducing side reactions .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance fluoropyrimidine-pyrrolidine coupling, while EtOH aids crystallization .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (hot ethanol) for >95% purity .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Answer :

- Variable Substituents : Modify the fluoropyrimidine (e.g., replace F with Cl/CH3) or tetrazole (e.g., 1H- vs. 2H-tetrazole) to assess potency changes .

- Pharmacophore Mapping : Use X-ray crystallography or docking studies to identify critical hydrogen bonds (e.g., tetrazole-NH with active site residues) .

- Bioisosteric Replacement : Replace the pyrrolidine oxygen with sulfur to evaluate metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.